1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one
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Overview
Description
1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core fused with a thiirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one typically involves the reaction of 1,3-thiazino[3,2-a]-benzimidazolium salts with epichlorohydrin . This reaction proceeds under controlled conditions to ensure the formation of the desired thiirane ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The ethyl group and thiirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Scientific Research Applications
1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one involves its interaction with various molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,3-Dihydro-2H-benzimidazol-2-ones: These compounds share the benzimidazole core but lack the thiirane ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure but differ in their substituents and overall reactivity.
Uniqueness: 1-Ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Properties
IUPAC Name |
1-ethyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-13-10-5-3-4-6-11(10)14(12(13)15)7-9-8-16-9/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZMDRSLGBJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC3CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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